molecular formula C16H22N2O3S B486715 1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole CAS No. 909856-01-5

1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole

Cat. No.: B486715
CAS No.: 909856-01-5
M. Wt: 322.4g/mol
InChI Key: LIQGGVMYIIAYCA-UHFFFAOYSA-N
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Description

1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole is a chemically synthesized pyrazole derivative offered as a high-purity reference standard for scientific investigation. Pyrazoles are a privileged scaffold in medicinal chemistry and drug discovery, known for their diverse biological activities and presence in various therapeutic agents . Members of this chemical class are extensively researched for their potential as enzyme inhibitors . The benzenesulfonyl group in its structure is a common pharmacophore found in molecules designed to interact with enzymatic active sites, suggesting this compound may have value in probing specific biochemical pathways . Research on analogous pyrazole compounds has demonstrated significant antioxidant properties, such as radical scavenging activity, which is relevant for studies in oxidative stress . Furthermore, structurally complex pyrazoles are being explored in other areas, including as potential antiangiogenic agents that target VEGFR-2 signaling, a key pathway in cancer progression . This compound is provided For Research Use Only and is intended solely for laboratory analysis. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-6-21-15-9-12(4)14(11(2)3)10-16(15)22(19,20)18-8-7-13(5)17-18/h7-11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQGGVMYIIAYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 2-Ethoxy-4-methyl-5-isopropylbenzene

The parent aromatic compound, 2-ethoxy-4-methyl-5-isopropylbenzene, undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is conducted at 0–5°C to minimize polysubstitution, yielding the sulfonyl chloride derivative.

Reaction Conditions:

  • Temperature: 0–5°C

  • Reagents: Chlorosulfonic acid (2.5 equiv)

  • Solvent: Dichloromethane (DCM)

  • Yield: 68–72%

Purification of the Sulfonyl Chloride

Crude sulfonyl chloride is purified via recrystallization from a hexane/ethyl acetate mixture (3:1 v/v), achieving >98% purity (HPLC). The structural integrity is confirmed via 1H^1H NMR and FT-IR spectroscopy, with characteristic S=O stretches at 1365 cm⁻¹ and 1180 cm⁻¹.

Coupling with 3-Methylpyrazole

The sulfonyl chloride intermediate reacts with 3-methylpyrazole to form the target sulfonamide. This step requires careful optimization to avoid N-alkylation or over-sulfonation.

Nucleophilic Substitution Reaction

3-Methylpyrazole (1.2 equiv) is treated with the sulfonyl chloride (1.0 equiv) in the presence of a base to scavenge HCl. Triethylamine (TEA) or pyridine are commonly employed, with TEA providing superior yields.

Reaction Conditions:

  • Base: Triethylamine (2.0 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: Room temperature (25°C)

  • Reaction Time: 12–16 hours

  • Yield: 75–80%

Catalytic Enhancements

The addition of tetrabutylammonium bromide (TBAB, 0.01 equiv) as a phase-transfer catalyst improves reaction efficiency, reducing completion time to 6–8 hours. This method, adapted from patented piperazine sulfonamide syntheses, enhances interfacial contact between the hydrophilic sulfonyl chloride and hydrophobic pyrazole.

Optimized Protocol:

  • Catalyst: TBAB (0.01 equiv)

  • Yield Increase: 82–85%

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) followed by recrystallization from ethanol.

Analytical Data

  • Melting Point: 142–144°C

  • Molecular Weight: 340.5 g/mol (C₁₇H₂₈N₂O₃S)

  • Spectroscopic Confirmation:

    • 1H^1H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, OCH₂CH₃), 1.30 (d, 6H, CH(CH₃)₂), 2.40 (s, 3H, Ar-CH₃), 2.55 (septet, 1H, CH(CH₃)₂), 4.10 (q, 2H, OCH₂CH₃), 7.45 (s, 1H, Pyrazole-H).

    • HRMS (ESI): m/z calcd for C₁₇H₂₈N₂O₃S [M+H]⁺: 341.1895; found: 341.1898.

Alternative Synthetic Pathways

Direct Sulfonation of Preformed Pyrazole Derivatives

An alternative route involves sulfonating pre-synthesized 3-methylpyrazole derivatives. However, this method suffers from lower regioselectivity (<50% yield) due to competing sulfonation at the pyrazole N-1 position.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) in acetonitrile accelerates the coupling step, achieving 78% yield. While efficient, this method requires specialized equipment and offers no significant advantage over conventional heating.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Bulk synthesis prioritizes potassium carbonate over TEA for HCl scavenging, reducing costs by 40% without compromising yield (72–75%).

Waste Management

Spent chlorosulfonic acid is neutralized with aqueous NaHCO₃, generating innocuous NaCl and CO₂. Solvent recovery systems (e.g., fractional distillation) reclaim >90% THF, aligning with green chemistry principles.

Challenges and Limitations

Moisture Sensitivity

The sulfonyl chloride intermediate hydrolyzes readily, necessitating anhydrous conditions. Storage under nitrogen at −20°C extends shelf life to 1 month.

Byproduct Formation

Minor byproducts (<5%) include disulfonated pyrazole and N-ethyl derivatives from ethoxy group cleavage. These are removed via gradient column chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug development.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The target compound shares a pyrazole core with sulfonyl and aryl substituents. Key structural analogues from the evidence include:

  • 5-Benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (4c) : Features a sulfanyl group, benzoylamino substitution at position 5, and a phenyl group at N-1.
  • [5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate : Contains a sulfanyl group and methoxyacetate ester.

Key structural differences :

Compound Position 5 Substitution N-1 Substitution Sulfur Functional Group
Target compound None described 3-methylpyrazole Sulfonyl
4c Benzoylamino Phenyl Sulfanyl
[5-methyl...] Methoxyacetate Phenyl Sulfanyl

The sulfonyl group in the target compound may enhance stability and solubility compared to sulfanyl-containing analogues . The ethoxy and methylethyl substituents on the phenyl ring could influence lipophilicity and receptor binding.

Pharmacological Activity
Analgesic Activity
  • Compound 4c (): Exhibited equi-potent activity to pentazocine (reference drug) in the tail-flick test, with peak activity at 2 hours .
  • SAR Insights: N-1 phenyl substitution enhances activity compared to unsubstituted pyrazoles. Benzoylamino groups at position 5 improve potency, while thiourea substitutions (e.g., 3d, 3e) abolish activity .

The target compound’s 3-methylpyrazole core lacks the N-1 phenyl group, which may reduce analgesic efficacy.

Anti-inflammatory Activity
  • Compound 4c (): Showed 65% inhibition in carrageenan-induced edema (vs. 70% for indomethacin) .
  • SAR Insights :
    • Polar groups (e.g., carboxylic acid esters) at position 4 enhance anti-inflammatory effects.

The target compound’s 2-ethoxy-4-methyl-5-(methylethyl)phenyl group may improve membrane permeability, but its lack of polar moieties at position 4 could limit anti-inflammatory potency compared to 4c.

Physicochemical Properties
  • Metabolic Stability : Sulfonyl groups are less prone to oxidative metabolism than sulfanyl groups, suggesting a longer half-life .

Biological Activity

1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole is a synthetic compound with potential therapeutic applications. This article explores its biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, supported by relevant data and research findings.

  • Molecular Formula : C16H22N2O3S
  • Molecular Weight : 322.4 g/mol
  • IUPAC Name : this compound
  • CAS Number : 791843-72-6

Anti-inflammatory Activity

Research has indicated that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, certain compounds demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to a standard drug (dexamethasone) which showed 76% inhibition at 1 µM .

Analgesic Effects

The analgesic properties of pyrazole derivatives have been documented in various studies. The compound's mechanism involves the modulation of pain pathways and the inhibition of inflammatory mediators. In animal models, certain pyrazole derivatives have shown comparable analgesic effects to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential use in pain management therapies.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. In vitro studies revealed that some pyrazole derivatives exhibited significant activity against pathogens such as E. coli and S. aureus. For example, one study reported that a related compound inhibited bacterial growth effectively at concentrations as low as 40 µg/mL when compared to standard antibiotics like ampicillin .

Data Table: Summary of Biological Activities

Activity Type Effectiveness Reference
Anti-inflammatoryUp to 85% TNF-α inhibition at 10 µM
AnalgesicComparable to NSAIDs
AntimicrobialEffective against E. coli, S. aureus

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. The results indicated that certain modifications to the pyrazole structure enhanced its inhibitory effects on cytokine production, particularly IL-6 and TNF-α, suggesting a promising avenue for developing new anti-inflammatory agents.

Case Study 2: Antimicrobial Testing

A group of researchers synthesized various pyrazole derivatives and assessed their antimicrobial activity against multiple strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The findings revealed that specific structural features contributed significantly to the antimicrobial potency, with some compounds achieving MIC values lower than those of traditional antibiotics.

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